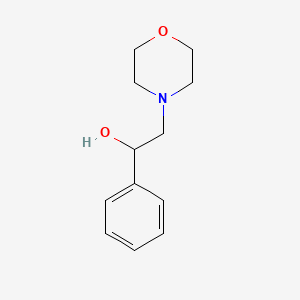

2-Morpholino-1-phenylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400611. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCUWHAMJDWXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034887 | |

| Record name | alpha-Phenyl-4-morpholineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-34-2 | |

| Record name | α-(Morpholinomethyl)benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineethanol, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Morpholino-1-phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Phenyl-4-morpholineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-PHENYL-4-MORPHOLINEETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Morpholino-1-phenylethanol: A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholino-Phenylethanolamine Scaffold

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer both structural rigidity and favorable pharmacokinetic properties is paramount. The 2-Morpholino-1-phenylethanol core represents a confluence of two highly privileged structural motifs: the phenylethanolamine backbone and the morpholine heterocycle. The phenylethanolamine framework is central to a vast array of neurologically active pharmaceuticals and natural products, interacting with various receptors and transporters.[1][2] Concurrently, the morpholine ring is a ubiquitous feature in numerous approved drugs, prized for its ability to improve aqueous solubility, metabolic stability, and overall physicochemical profile, thereby enhancing druglikeness.[3][4]

The combination of these two moieties in this compound creates a chiral amino alcohol with significant potential as a building block in the synthesis of complex pharmaceutical agents. Its structure is particularly relevant in the design of antagonists for G-protein coupled receptors (GPCRs) and other neurological targets.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for its preparation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical disconnection of the this compound target molecule reveals two primary and highly convergent synthetic strategies. The core C-N bond between the morpholine nitrogen and the ethyl backbone is the most logical point for disconnection.

This analysis logically leads to two main forward-synthetic approaches:

-

Pathway 1: Nucleophilic Ring-Opening of an Epoxide. This strategy employs styrene oxide as the electrophilic two-carbon synthon and morpholine as the nucleophile. This is often the most direct and atom-economical approach.

-

Pathway 2: Reductive Amination. This pathway involves the formation of an iminium ion intermediate from a ketone precursor (α-morpholino acetophenone), which is then reduced in situ to the target amino alcohol. This offers flexibility in precursor synthesis and choice of reducing agent.

Part 1: Synthesis via Epoxide Ring-Opening

The reaction between styrene oxide and morpholine is a classic example of a nucleophilic addition to a strained three-membered ring. This pathway is highly efficient and generally proceeds under mild conditions.

Mechanism and Regioselectivity

The mechanism is a textbook SN2-type attack of the morpholine nitrogen on one of the epoxide's carbon atoms. In the case of styrene oxide, the two carbons are electronically and sterically distinct: the C1 (benzylic) carbon and the C2 (terminal) carbon.

-

Under Basic or Neutral Conditions: The reaction is primarily governed by sterics. The nucleophile (morpholine) will preferentially attack the less sterically hindered terminal (β) carbon, leading to the desired this compound.[5]

-

Under Acidic Conditions: The epoxide oxygen is first protonated, and the subsequent ring-opening has more SN1 character. The positive charge is better stabilized at the benzylic (α) carbon, leading to nucleophilic attack at this position. This would yield the undesired regioisomer, 1-morpholino-1-phenylethanol.

Therefore, to ensure the synthesis of the correct isomer, the reaction must be conducted under neutral or slightly basic conditions, often by simply heating the neat reactants or using a protic solvent like ethanol.

Experimental Protocol: Epoxide Ring-Opening

This protocol is adapted from a similar synthesis of erythro-2-Morpholino-1,2-diphenylethanol and is optimized for the synthesis of the title compound.[6]

Materials and Equipment:

-

Styrene oxide (1.0 eq)

-

Morpholine (1.2 eq)

-

Ethanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add styrene oxide (e.g., 10.0 g, 83.2 mmol) and morpholine (e.g., 8.7 g, 99.8 mmol, 1.2 eq).

-

Solvent Addition: Add ethanol (50 mL) to the flask to act as a solvent and facilitate mixing.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 8-12 hours.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting oily residue in diethyl ether (100 mL). Transfer the solution to a separatory funnel and wash with distilled water (3 x 50 mL) to remove any excess morpholine and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a viscous oil or a low-melting solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.

Part 2: Synthesis via Reductive Amination

Reductive amination provides an alternative and powerful route to the target molecule.[7] This method proceeds in two conceptual steps: the formation of an enamine or iminium ion from a ketone and a secondary amine, followed by its reduction.

Precursor Synthesis and Reaction Logic

The key precursor for this pathway is 2-morpholinoacetophenone . This can be readily synthesized from the reaction of 2-bromoacetophenone with morpholine.

The subsequent step involves the reduction of the ketone carbonyl group. The choice of reducing agent is critical for the success of this reaction.

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent for ketones and aldehydes. It is often the reagent of choice due to its ease of handling and high yields.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. While effective, it is less selective and highly reactive with protic solvents, requiring strictly anhydrous conditions.

-

Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is another effective method, often considered a "greener" alternative.[7]

Experimental Protocol: Reductive Amination

This protocol describes a two-step synthesis starting from 2-bromoacetophenone.

Step A: Synthesis of 2-Morpholinoacetophenone

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in a suitable solvent like acetonitrile or THF.

-

Addition of Base and Nucleophile: Add potassium carbonate (K₂CO₃, 2.0 eq) as a base, followed by the dropwise addition of morpholine (1.1 eq).

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Workup: Filter off the solid K₂CO₃ and wash with the solvent. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield 2-morpholinoacetophenone.

Step B: Reduction to this compound

-

Dissolution: Dissolve the 2-morpholinoacetophenone (1.0 eq) from Step A in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage the effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting ketone.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl at 0 °C to decompose the excess NaBH₄.

-

Extraction and Purification: Concentrate the mixture to remove most of the methanol. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved as described in Pathway 1.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route in a research or drug development setting is dictated by multiple factors beyond just chemical yield.

| Parameter | Pathway 1: Epoxide Ring-Opening | Pathway 2: Reductive Amination |

| Number of Steps | 1 (from styrene oxide) | 2 (from 2-bromoacetophenone) |

| Atom Economy | High (addition reaction) | Moderate (involves a substitution and a reduction) |

| Reagent Cost & Availability | Styrene oxide and morpholine are readily available and relatively inexpensive. | 2-Bromoacetophenone is a common starting material. NaBH₄ is cost-effective. |

| Scalability | Excellent. The reaction is typically robust and high-yielding, making it suitable for large-scale synthesis. | Good. Two-step process may be less ideal for large scale but is generally reliable. |

| Control of Stereochemistry | If optically pure (S)- or (R)-styrene oxide is used, the reaction is stereospecific, yielding the corresponding enantiopure product.[5] | Reduction of the prochiral ketone yields a racemic mixture unless a chiral reducing agent or catalyst is used. |

| Green Chemistry Principles | High atom economy. Use of ethanol as a relatively green solvent. | Use of NaBH₄ is generally acceptable. The first step generates salt byproducts. |

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized product.

-

¹H NMR (Proton NMR): The spectrum should exhibit characteristic signals for the phenyl, morpholine, and ethanolamine protons.

-

Phenyl Protons: A multiplet in the aromatic region (~7.2-7.4 ppm).

-

Methine Proton (-CH-OH): A doublet of doublets or a multiplet around 4.7-4.9 ppm, coupled to the adjacent methylene protons.

-

Morpholine Protons: Two distinct multiplets corresponding to the protons adjacent to the oxygen (~3.6-3.8 ppm) and the nitrogen (~2.4-2.6 ppm).

-

Methylene Protons (-CH₂-N): Two diastereotopic protons appearing as a multiplet or two separate signals coupled to the methine proton, typically around 2.5-2.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each unique carbon atom.

-

Phenyl Carbons: Signals in the ~125-142 ppm range.

-

Methine Carbon (-CH-OH): A signal around 70-72 ppm.

-

Morpholine Carbons: O-CH₂ carbons around 67 ppm and N-CH₂ carbons around 54 ppm.

-

Methylene Carbon (-CH₂-N): A signal in the region of 60-65 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch (~3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2800-3100 cm⁻¹), and a strong C-O stretch (~1115 cm⁻¹, characteristic of the morpholine ether).

Conclusion

The synthesis of this compound can be achieved efficiently through at least two robust and reliable pathways. The direct ring-opening of styrene oxide with morpholine stands out for its simplicity, high atom economy, and scalability, making it an excellent choice for producing large quantities of the racemic material. The stereospecificity of this reaction when using chiral epoxides is a significant advantage for enantioselective synthesis. The reductive amination route, while involving an additional step, offers flexibility and is based on well-understood, high-yielding transformations. The choice between these pathways will ultimately depend on the specific project goals, including scale, cost, and stereochemical requirements. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and utilize this valuable chemical building block in their drug discovery and development endeavors.

References

-

Royal Society of Chemistry. (2021). Supporting Information for a related chemical synthesis. Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

- García, J. M., et al. (2002). erythro-2-Morpholino-1,2-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.

-

Royal Society of Chemistry. (n.d.). Supporting information for a chemical synthesis. Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Styrene oxide. Wikipedia. [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)-morpholine N-oxide. PubChem. [Link]

-

SpectraBase. (n.d.). N-(2-Phenylethyl)-morpholine. SpectraBase. [Link]

- Grunwald, C., et al. (n.d.). Pharmacological profile of morpholine and its derivatives.

-

Stoss, P., & Stoss, S. (1975). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Arzneimittel-Forschung. [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

- Matassini, C., et al. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). HMDB. [Link]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 2-Phenylethanol. SpectraBase. [Link]

- Al-Ostoot, F. H., et al. (2022). A review on pharmacological profile of Morpholine derivatives.

Sources

mechanism of 2-Morpholino-1-phenylethanol synthesis

An In-Depth Technical Guide to the Synthesis of 2-Morpholino-1-phenylethanol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a significant β-amino alcohol that serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries. As a derivative of morpholine, a heterocyclic scaffold renowned for its favorable physicochemical and metabolic properties, this compound is of considerable interest to researchers in drug discovery and development.[1][2] The morpholine ring is often incorporated into molecular designs to enhance potency, improve pharmacokinetic profiles, and bestow a wide range of biological activities, including antimicrobial and antidepressant effects.[1][3][4]

The core structure of this compound, featuring a hydroxyl group and an amino group on adjacent carbons, is a key pharmacophore in many biologically active compounds. Its synthesis is a classic yet nuanced example of nucleophilic epoxide ring-opening, a fundamental reaction in organic chemistry. This guide provides an in-depth exploration of the synthesis mechanism, presents field-proven protocols, and discusses the critical factors that govern the reaction's efficiency and selectivity.

Core Synthesis Mechanism: The Nucleophilic Ring-Opening of Styrene Oxide

The primary and most direct route to this compound is the aminolysis of styrene oxide with morpholine. This reaction is a specific instance of the broader class of nucleophilic ring-opening of epoxides, which is driven by the release of strain in the three-membered oxirane ring.[5] The interaction between the nucleophilic morpholine nitrogen and the electrophilic carbons of the epoxide ring is the central mechanistic event.

Pillar 1: Regioselectivity—The Decisive Factor

The regioselectivity of the morpholine attack on the unsymmetrical styrene oxide is the most critical aspect of this synthesis, as it determines whether the desired product is formed. The nucleophile can attack either the terminal (β) carbon or the benzylic (α) carbon adjacent to the phenyl group.[6] The outcome is highly dependent on the reaction conditions.

-

Under Basic or Neutral Conditions (SN2 Pathway): In the absence of a strong acid, the reaction follows a classic SN2 mechanism. The nucleophilic attack is primarily governed by sterics. Consequently, the morpholine nitrogen will preferentially attack the less sterically hindered terminal (β) carbon. This pathway leads to the formation of the undesired regioisomer, 1-morpholino-2-phenylethanol.[6]

-

Under Acidic Conditions (SN1-like Pathway): The introduction of an acid catalyst dramatically alters the regiochemical outcome. The acid protonates the epoxide oxygen, making it a much better leaving group. This protonation induces a partial positive charge on the adjacent carbons. The benzylic (α) carbon, stabilized by resonance with the phenyl ring, can accommodate this positive charge far more effectively than the terminal (β) carbon.[6] This electronic stabilization outweighs steric hindrance, making the benzylic carbon the preferred site of nucleophilic attack. This pathway yields the desired product, this compound.[7]

The diagram below illustrates these competing mechanistic pathways.

Caption: Regioselective pathways for the ring-opening of styrene oxide with morpholine.

Experimental Protocols and Methodologies

The choice of protocol depends on available resources, desired scale, and environmental considerations. Modern methods often favor catalysis to achieve high selectivity under mild conditions.

Protocol 1: Metal- and Solvent-Free Acid-Catalyzed Synthesis

This protocol is based on the highly efficient and environmentally benign method of using a catalytic amount of acetic acid.[7] It provides excellent yields and regioselectivity without the need for metal catalysts or organic solvents.

Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.0 eq., e.g., 1.20 g, 10 mmol) and morpholine (1.2 eq., e.g., 1.04 g, 12 mmol).

-

Catalyst Addition: Add glacial acetic acid (0.2 eq., e.g., 0.12 g, 2 mmol) to the mixture.

-

Reaction Execution: Stir the mixture vigorously at room temperature (25-30 °C). The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is generally complete within 1-2 hours.

-

Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and basify to pH ~9-10 with a 2M sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Choices:

-

Acetic Acid: Acts as a proton source to activate the epoxide, directing the nucleophilic attack to the benzylic carbon for high regioselectivity.[7]

-

Solvent-Free: Reduces waste and simplifies the work-up procedure, making the process more environmentally friendly and atom-economical.

-

Basification: The addition of NaOH neutralizes the acetic acid catalyst and deprotonates the ammonium salt formed, ensuring the final product is in its free base form for efficient extraction into the organic solvent.

Protocol 2: Heterogeneous Catalysis Under Solvent-Free Conditions

This protocol utilizes a solid, reusable acid catalyst, such as silica-bonded S-sulfonic acid (SBSSA), which simplifies catalyst removal and product purification.

Methodology:

-

Catalyst Activation: If required, activate the SBSSA catalyst by heating at 100 °C under vacuum for 2 hours.

-

Reaction Setup: In a round-bottom flask, mix styrene oxide (1.0 eq., e.g., 1.20 g, 10 mmol) and morpholine (1.1 eq., e.g., 0.96 g, 11 mmol).

-

Catalyst Addition: Add SBSSA (e.g., 0.1 g) to the mixture.

-

Reaction Execution: Stir the heterogeneous mixture at room temperature. Monitor the reaction by TLC. Reaction times are typically very short, often within 30-60 minutes.

-

Work-up and Purification: Upon completion, dilute the mixture with diethyl ether or ethyl acetate (20 mL). Filter the solid catalyst from the solution. The catalyst can be washed, dried, and reused.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which is often of high purity. Further purification can be performed by recrystallization or chromatography if necessary.

Causality Behind Choices:

-

SBSSA Catalyst: Provides an acidic surface to activate the epoxide while being easily separable from the reaction mixture, which is a significant advantage for industrial applications.

-

Solvent-Free Conditions: As with Protocol 1, this minimizes waste and increases the reaction rate by ensuring high concentrations of reactants.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes typical results from different synthetic approaches for the ring-opening of styrene oxide with amines, highlighting the critical role of the catalyst in achieving desired outcomes.

| Method/Catalyst | Conditions | Time | Regioselectivity (α:β attack) | Yield | Reference |

| None (Uncatalyzed) | 7h, Solvent-Free | 7 h | Moderate | ~40% | |

| Acetic Acid | Room Temp, Solvent-Free | 1-2 h | Excellent (>95:5) | High (typically >90%) | [7] |

| SBSSA | Room Temp, Solvent-Free | 1 h | Excellent (>95:5) | ~94% | |

| Zirconium(IV) chloride | Room Temp, Solvent-Free | Short | Excellent for benzylic attack | High | [8][9] |

| DMF/H₂O | 60 °C | Variable | High | High (up to 98%) | [10] |

Experimental Workflow and Characterization

The overall process from reactants to final, verified product follows a standardized workflow in synthetic chemistry.

Caption: Standard experimental workflow for the synthesis of this compound.

Characterization: The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic methods.[11]

-

¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework, showing characteristic peaks for the phenyl, morpholino, and ethanol backbone protons and carbons. The regiochemistry is confirmed by the specific splitting patterns and chemical shifts.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the successful addition of morpholine to styrene oxide.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the alcohol group and C-N/C-O stretches associated with the morpholine ring.

Conclusion

The synthesis of this compound is a highly instructive example of regioselective organic synthesis. While the reaction can proceed without a catalyst, the use of mild acid catalysts is paramount for achieving the desired regioselectivity (attack at the benzylic carbon) with high efficiency and yield. Modern, environmentally conscious protocols that operate under solvent-free conditions and utilize reusable catalysts represent the state-of-the-art approach for preparing this valuable synthetic intermediate. A thorough understanding of the underlying SN2 and SN1-like mechanistic principles allows researchers to control the reaction outcome and efficiently produce this key building block for applications in drug discovery and medicinal chemistry.

References

- Reddy, K. S., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.

- Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.

- Das, B., et al. (2007). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 51(4), 230-234.

- Organic Chemistry Portal. Synthesis of amines by opening epoxides. Química Organica.org.

- Reddy, C. R., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Heterocyclic Chemistry.

- BenchChem. (2025). Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. BenchChem.

- Kumar, A., et al. (2021).

- Kumar, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.

- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.

- Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF.

- Sari, Y., et al. (2020). An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of amines by opening epoxides [quimicaorganica.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

2-Morpholino-1-phenylethanol CAS number and identifiers

An In-depth Technical Guide to 2-Morpholino-1-phenylethanol

Introduction

This compound is an organic chemical compound belonging to the aralkylamine and phenylethanolamine classes.[1] It is characterized by a phenyl group and a hydroxyl group attached to the same carbon, which is in turn bonded to a morpholinomethyl group. This structure makes it a valuable chiral building block and a significant intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[2] This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Chemical Identity and Core Properties

Precise identification is critical for regulatory compliance, procurement, and scientific documentation. This compound is cataloged across multiple chemical databases, ensuring its unique identification.

Primary Identifiers

A summary of the most critical identifiers for this compound is presented below.

| Identifier Type | Value | Source(s) |

| CAS Number | 4432-34-2 | [1][3] |

| IUPAC Name | 2-morpholin-4-yl-1-phenylethanol | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | [3][4] |

| Molecular Weight | 207.27 g/mol | [3] |

| InChI | InChI=1S/C12H17NO2/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13/h1-5,12,14H,6-10H2 | [1] |

| InChIKey | CKCUWHAMJDWXOH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1COCCN1CC(C2=CC=CC=C2)O | [1] |

| MDL Number | MFCD00023377 | [1][3] |

| EC Number | 654-449-8 | [1] |

| Beilstein Registry No. | 172769 | [1] |

Physicochemical Properties

These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Melting Point | 82-83 °C | [3] |

| Boiling Point | 135-137 °C (at 2 mmHg) | [3] |

| Topological Polar Surface Area | 32.7 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Complexity | 175 | [4] |

Chemical Structure Visualization

The diagram below illustrates the two-dimensional structure of the this compound molecule.

Caption: 2D structure of this compound.

Synthesis Protocol

The most common and efficient synthesis of this compound involves the nucleophilic ring-opening of styrene oxide with morpholine. This reaction is a classic example of an epoxide opening under basic or neutral conditions, where the amine acts as the nucleophile attacking one of the electrophilic carbons of the epoxide ring.

Reaction Workflow

The diagram below outlines the synthetic pathway from reactants to the final product.

Caption: Synthesis of this compound.

Step-by-Step Experimental Methodology

This protocol describes a general procedure for the laboratory-scale synthesis.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.1 equivalents) and a suitable solvent such as ethanol or isopropanol.

-

-

Addition of Reactant:

-

While stirring, slowly add styrene oxide (1.0 equivalent) to the flask. The addition is often done dropwise to control the initial exothermic reaction.

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux (approximately 80-85 °C for ethanol) and maintain this temperature for 4-6 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (styrene oxide) is consumed.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

-

Applications in Research and Drug Development

While this compound itself may not be an end-product therapeutic, its structural motif is of significant interest in medicinal chemistry. Phenylethanolamines are a class of compounds known for their diverse biological activities, and this molecule serves as a key intermediate for creating more complex derivatives.[6]

-

Scaffold for Drug Synthesis: The core structure is a versatile scaffold. The hydroxyl and morpholine groups provide reactive handles for further chemical modifications, allowing for the construction of a library of compounds for screening. Chiral phenylethanol derivatives are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[7]

-

Analgesic and Anti-inflammatory Agents: As a functionalized amino alcohol, it is a precursor for molecules with potential analgesic and anti-inflammatory properties.[2]

-

Antifungal Drug Intermediates: The related structure, 2-chloro-1-phenylethanol, is a key intermediate in the synthesis of phenethylimidazole antifungal drugs.[8] This highlights the utility of the 1-phenyl-2-substituted ethanol backbone in developing antimicrobial agents.

-

Neurotransmitter Research: The phenethylamine backbone is central to many neurotransmitters. Derivatives of 2-Amino-1-phenylethanol are used in biochemical research to study neurotransmitter function and explore potential treatments for neurological disorders.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on data for structurally related compounds and general chemical safety principles. A substance-specific Safety Data Sheet (SDS) should always be consulted.

GHS Hazard and Precautionary Statements

Based on related phenylethanol compounds, the following hazards may be associated:

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: Wash hands and exposed skin thoroughly after handling.[4][12] Do not eat, drink, or smoke when using this product.[4][10] Wear protective gloves, protective clothing, eye protection, and face protection.[4][9] Avoid breathing dust, fumes, or vapors.[4] Use only outdoors or in a well-ventilated area.[4]

-

Response: If on skin, wash with plenty of water.[4] If skin irritation occurs, get medical advice.[4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9] If inhaled, remove person to fresh air and keep comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[4] Store locked up.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[13] Keep containers tightly closed when not in use.

References

- This compound supplier - CAS 4432-34-2. (2024). EC-000.2073.

- This compound 4432-34-2 wiki. (n.d.). Guidechem.

- 4-Morpholineethanol, alpha-phenyl- | C12H17NO2 | CID 20491. (n.d.). PubChem.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14). Thermo Fisher Scientific.

- Safety Data Sheet. (2012, January 19). Sigma-Aldrich.

- SAFETY DATA SHEET. (2024, March 28). Fisher Scientific.

- P13800 - SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.

- Synthesis of 2-phenylethanol. (n.d.). PrepChem.com.

- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PubMed Central.

- Biotechnological 2-Phenylethanol Production: Recent Developments. (n.d.). MDPI.

- Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. (n.d.).

- 4 major applications impacting the future of 2-phenylethanol industry. (2022, June 21). Graphical Research.

- 2-AMINO-1-PHENYLETHANOL Chemical Properties,Uses,Production. (2025, December 31). ChemicalBook.

- 2-PHENYLETHANOL. (n.d.).

- 2-Amino-1-phenylethanol. (n.d.). Chem-Impex.

Sources

- 1. 4-Morpholineethanol, alpha-phenyl- | C12H17NO2 | CID 20491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. exchemistry.com [exchemistry.com]

- 4. guidechem.com [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. atamankimya.com [atamankimya.com]

The Emergence of a Bioactive Scaffold: A Technical Guide to the Discovery and Early Research of 2-Morpholino-1-phenylethanol

This guide provides an in-depth technical exploration of 2-Morpholino-1-phenylethanol, a molecule at the intersection of two pharmacologically significant chemical moieties: the morpholine ring and the phenylethanolamine backbone. While a singular, high-profile "discovery" publication for this specific compound is not prominent in the historical literature, its conception can be understood as a logical progression in the field of medicinal chemistry. This document synthesizes early research principles and experimental rationales that underpin the investigation of such hybrid molecules. We will delve into its likely synthetic origins, its predicted pharmacological profile based on its structural components, and the foundational experimental protocols used to characterize such compounds.

Part 1: Genesis of a Molecule - The Rationale Behind its Synthesis

The morpholine heterocycle is a well-established "privileged structure" in drug discovery, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacological properties.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity.[1] The phenylethanolamine framework, on the other hand, is the core structure of many endogenous neurotransmitters (e.g., norepinephrine) and synthetic drugs that interact with the central nervous system and adrenergic receptors.

The synthesis of this compound, therefore, represents a classic medicinal chemistry strategy: the combination of a known bioactive scaffold (phenylethanolamine) with a group known to confer favorable drug-like properties (morpholine). Early investigations into N-substituted morpholine derivatives explored their potential as anticancer, antifungal, and CNS-active agents, providing a strong impetus for creating novel analogs.[2][3][4][5]

Diagram 1: Conceptual Framework for the Development of this compound

Caption: Logical synthesis of this compound.

Part 2: Synthesis and Characterization

The most probable and established laboratory-scale synthesis of this compound involves a two-step process: the formation of an α-aminoketone intermediate followed by its reduction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Morpholino-1-phenylethanone (α-Morpholinoacetophenone)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-phenylethanone (α-bromoacetophenone) in a suitable aprotic solvent such as acetonitrile or acetone.

-

Addition of Reagents: To this solution, add 2.2 equivalents of morpholine. One equivalent will act as the nucleophile, while the second equivalent will act as a base to neutralize the hydrobromic acid byproduct. Alternatively, 1.1 equivalents of morpholine and 1.1 equivalents of a non-nucleophilic base like potassium carbonate can be used.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid (morpholine hydrobromide or potassium bromide) has precipitated, remove it by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 2-Morpholino-1-phenylethanone to this compound

-

Reaction Setup: Dissolve the purified 2-Morpholino-1-phenylethanone in a protic solvent such as methanol or ethanol and cool the solution in an ice bath.

-

Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar ratio of ketone to reducing agent is typically 1:1.2.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting ketone.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy excess borohydride. Remove the bulk of the organic solvent under reduced pressure. The aqueous residue is then made basic with a saturated sodium bicarbonate solution and extracted several times with an organic solvent like dichloromethane or ethyl acetate.

-

Final Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4432-34-2 | [6] |

| Molecular Formula | C₁₂H₁₇NO₂ | [6] |

| Molecular Weight | 207.273 g/mol | [6] |

| Melting Point | 82-83 °C | [6] |

| Boiling Point | 135-137 °C (at 2 mmHg) | [6] |

Part 3: Early Pharmacological Investigations - A Focus on Antimicrobial and Antifungal Activity

Given that 2-phenylethanol itself is a well-documented antimicrobial and antifungal agent, a primary avenue of early research for this compound would logically be the evaluation of its activity against various microbial strains.[7][8][9][10][11][12] The rationale for such studies is to determine if the addition of the morpholine moiety modulates the antimicrobial potency or spectrum of the parent phenylethanol structure.

The proposed mechanism of action for 2-phenylethanol involves the disruption of cellular membranes and the inhibition of DNA and protein synthesis.[7][9][11][12] Early research on this compound would aim to ascertain if a similar or altered mechanism is at play.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A standard method to evaluate the antifungal properties of a novel compound is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: A standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared in RPMI-1640 medium to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

-

Compound Dilution Series: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution is then performed in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of test concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A positive control (fungal suspension without the compound) and a negative control (medium only) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, often assessed visually or by spectrophotometric reading.

Diagram 2: Workflow for Early Antimicrobial Screening

Caption: Standard workflow for minimum inhibitory concentration (MIC) assay.

Part 4: Future Directions and Mechanistic Insights

While direct early research on this compound is not extensively documented, its structural components suggest several avenues for further investigation. The phenylethanolamine core implies potential interactions with adrenergic or other CNS receptors, which could be explored through receptor binding assays.[13] The morpholine ring, known for its role in mTOR inhibitors and other targeted therapies, suggests that screening against various kinases could be a fruitful line of inquiry.[2][4]

Understanding the precise mechanism of action, whether through membrane disruption, enzyme inhibition, or receptor modulation, would be the critical next step in elucidating the full therapeutic potential of this and related molecules.

References

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Synthesis of N-substituted morpholine nucleoside derivatives. ResearchGate. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]

-

(PDF) An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. ResearchGate. [Link]

-

[Advances in synthesis of 2-phenylethanol]. PubMed. [Link]

-

Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. [Link]

-

Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. PMC - PubMed Central. [Link]

-

Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

-

Invention and Early History of Morpholinos: From Pipe Dream to Practical Products. PubMed. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. ResearchGate. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. ScienceScholar. [Link]

-

Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. MDPI. [Link]

-

Endogenous production of 2-phenylethanol by Cunninghamella echinulata inhibits biofilm growth of the fungus. PubMed. [Link]

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH. [Link]

-

(PDF) Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. ResearchGate. [Link]

-

This compound supplier - CAS 4432-34-2 - EC-000.2073. EC-000.2073. [Link]

-

Recent advances in biotechnological production of 2-phenylethanol. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. exchemistry.com [exchemistry.com]

- 7. Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Endogenous production of 2-phenylethanol by Cunninghamella echinulata inhibits biofilm growth of the fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological and Toxicological Profile of 2-Morpholino-1-phenylethanol

Abstract: This technical guide provides a comprehensive analysis of the predicted pharmacological and toxicological profile of 2-Morpholino-1-phenylethanol. In the absence of extensive direct studies on this specific molecule, this document employs a structure-activity relationship (SAR) framework, leveraging established data on its core chemical motifs: the phenylalkanolamine backbone and the N-morpholine substituent. We project its likely biological activities, metabolic fate, and safety concerns by dissecting the known properties of structural analogs. Furthermore, this guide outlines detailed experimental protocols for the synthesis, and subsequent pharmacological and toxicological characterization, of this compound, offering a foundational roadmap for researchers in drug discovery and development.

Introduction

This compound is a distinct chemical entity belonging to the broad class of phenylalkanolamines. Its structure is characterized by a 1-phenylethanol core with a morpholine ring attached at the second carbon position. While its direct precursor, 2-amino-1-phenylethanol (phenylethanolamine), is a known trace amine with cardiovascular activity, the pharmacological and toxicological landscape of this compound remains largely uncharted in peer-reviewed literature.[1]

The morpholine moiety is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[2][3] Its inclusion in the phenylethanolamine scaffold suggests a deliberate chemical modification aimed at altering the parent molecule's biological profile. Phenylethanolamines are structurally analogous to key catecholamine neurotransmitters like norepinephrine and epinephrine, often exhibiting activity at adrenergic receptors.[1]

This guide, therefore, adopts a predictive and analytical approach. By systematically evaluating the known biological effects of the 1-phenylethanol backbone and the morpholine ring, we construct a scientifically grounded, hypothetical profile for the target compound. This document serves as both a predictive reference and a practical manual, providing the necessary experimental frameworks to validate these hypotheses.

Predicted Physicochemical Properties and Synthesis

Physicochemical Profile

Based on its constituent parts, the physicochemical properties of this compound can be predicted. The presence of the polar morpholine ring and the hydroxyl group is expected to confer moderate aqueous solubility. The phenyl ring provides lipophilicity. The nitrogen atom within the morpholine ring is basic, allowing the compound to form salts with acids, which would further enhance solubility and stability.[1]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₇NO₂ | Based on chemical structure |

| Molar Mass | 207.27 g/mol | Based on chemical structure |

| Appearance | Likely a white to off-white solid | Based on analog 2-amino-1-phenylethanol[1] |

| Solubility | Soluble in water (especially as a salt) and organic solvents | Combination of polar (morpholine, hydroxyl) and non-polar (phenyl) groups |

| pKa | Estimated 7.5 - 8.5 | The ether oxygen in morpholine slightly reduces the basicity of the nitrogen compared to piperidine.[4] |

Proposed Synthetic Pathway

The most direct and logical synthesis of this compound involves the N-alkylation of morpholine with a suitable 1-phenylethanol derivative bearing a leaving group at the 2-position, or the reductive amination of a corresponding ketone. A highly efficient route, however, would start from the readily available 2-amino-1-phenylethanol. This precursor can be converted to the target morpholine derivative through annulation.[5]

A robust and scalable method involves a two-step process starting from 2-amino-1-phenylethanol and chloroacetyl chloride, followed by reduction.[5]

Caption: Proposed two-step synthesis of this compound.

Predicted Pharmacological Profile

The pharmacological activity of this compound is predicted to be primarily driven by its core phenylalkanolamine structure, with significant modulation by the N-morpholine substituent.

The Phenylalkanolamine Core: Adrenergic Activity

The parent structure, phenylethanolamine, is structurally similar to endogenous catecholamines and is known to possess cardiovascular activity, acting as a vasoconstrictor.[1] This class of compounds typically interacts with adrenergic receptors (α and β). The specific activity—agonist versus antagonist, and selectivity for α₁, α₂, β₁, β₂, or β₃ subtypes—is highly dependent on the substitution pattern on the aromatic ring, the side chain, and the terminal amino group.[6]

The enzyme Phenylethanolamine N-methyltransferase (PNMT) is responsible for the conversion of norepinephrine to epinephrine, highlighting the biological significance of modifications at the amine position.[7][8][9] The presence of a bulky substituent like morpholine will prevent it from being a substrate for enzymes like PNMT.

Influence of the Morpholine Moiety: A Privileged Modulator

The replacement of a primary or secondary amine with a morpholine ring is a common strategy in medicinal chemistry to alter a compound's pharmacological profile.[2][3]

-

Receptor Selectivity: Increasing the bulk of the nitrogen substituent on a phenylethanolamine backbone generally decreases α-adrenergic receptor activity and can increase β-receptor activity.[6] The morpholine ring is a bulky, constrained substituent. Therefore, it is plausible that this compound will have diminished α-agonist activity compared to simpler analogs and may exhibit selective β-adrenergic or even α-antagonist properties.

-

Pharmacokinetics: The morpholine ring can improve metabolic stability by protecting the nitrogen from deamination by monoamine oxidase (MAO).[10] It also often enhances aqueous solubility and can improve oral bioavailability.[3]

-

CNS Penetration: The polarity of the morpholine ring may limit penetration across the blood-brain barrier, potentially reducing central nervous system side effects compared to more lipophilic analogs.

Predicted Mechanism of Action

Based on this SAR analysis, this compound is hypothesized to act as a modulator of adrenergic receptors. Its profile is unlikely to be that of a potent, non-selective agonist like epinephrine. Instead, a more nuanced activity is predicted:

-

Primary Hypothesis: Selective β-adrenergic agonist or antagonist.

-

Secondary Hypothesis: α-adrenergic antagonist.

The compound may also interact with other monoamine systems, such as dopaminergic or serotonergic receptors, although this is considered less likely based on the core structure.

Caption: Structure-Activity Relationship (SAR) from precursor to target compound.

Predicted Toxicological Profile

The toxicological profile is projected by considering the hazards associated with its two main structural components.

Toxicology of the Phenylalkanolamine Backbone

The precursor, 2-amino-1-phenylethanol, is reported to cause skin, eye, and respiratory irritation.[11] High doses of related sympathomimetic amines can lead to cardiovascular toxicity, including hypertension, tachycardia, and arrhythmias, due to excessive adrenergic stimulation.

Toxicology of the Morpholine Moiety

Morpholine itself is a toxic substance. Exposure can cause irritation to the skin, eyes, and respiratory tract.[12] Chronic, high-level exposure in animal studies has been associated with liver and kidney damage.[4] A significant concern with secondary amines like morpholine is the potential for in vivo formation of carcinogenic N-nitrosamines (N-nitrosomorpholine) in the presence of nitrites.[13] While this compound contains a tertiary amine, the metabolic degradation of the molecule could potentially lead to secondary amine intermediates.

Integrated Toxicological Assessment

| Hazard Class | Predicted Risk for this compound | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Moderate | Potential for cardiovascular effects from the phenylalkanolamine core and irritation from the morpholine moiety.[12] |

| Skin/Eye Irritation | High | Both parent structures are known irritants.[11][12] |

| Sensitization | Possible | Morpholine-containing compounds can sometimes act as sensitizers. |

| Organ Toxicity (Repeated Dose) | Moderate | Potential for liver and kidney effects with chronic exposure, based on morpholine toxicology.[4] |

| Genotoxicity/Carcinogenicity | Low to Moderate | Primary concern is the potential, though likely low, for formation of nitrosamine metabolites.[13] |

Proposed Experimental Workflows

To move from a predicted to a confirmed profile, a structured experimental plan is essential.

Protocol: Synthesis and Purification

This protocol details the synthesis via the morpholinone intermediate.

-

Step 1: Synthesis of 2-hydroxy-N-(2-oxo-2-phenylethyl)acetamide

-

Dissolve 2-amino-1-phenylethanol (1 eq.) in a suitable solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., Triethylamine, 1.2 eq.).

-

Cool the solution to 0°C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq.) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Cyclization to the Morpholinone

-

Dissolve the crude product from Step 1 in a suitable solvent (e.g., THF).

-

Add a strong base (e.g., Sodium Hydride) portion-wise at 0°C.

-

Stir at room temperature until cyclization is complete (monitor by TLC/LC-MS).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

-

Step 3: Reduction to this compound

-

Dissolve the purified morpholinone intermediate in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of a reducing agent (e.g., Lithium Aluminum Hydride, 1.5 eq.) at 0°C.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction and carefully quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting solids and concentrate the filtrate.

-

-

Purification:

-

Purify the final crude product using column chromatography on silica gel to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

-

Protocol: In Vitro Pharmacological Screening

This workflow outlines a primary screening cascade to determine adrenergic receptor activity.

Caption: Experimental workflow for in vitro pharmacological screening.

Protocol: Preliminary In Vitro Toxicology

-

Cytotoxicity Assay:

-

Culture a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 as a general line) in 96-well plates.

-

Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

-

Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

-

Calculate the CC₅₀ (50% cytotoxic concentration).

-

-

AMES Test (Bacterial Reverse Mutation Assay):

-

Perform a standard Ames test using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

-

This initial screen will assess the mutagenic potential of the compound.

-

Conclusion

This compound represents a chemically logical modification of the biologically active phenylalkanolamine scaffold. While direct empirical data is lacking, a rigorous structure-activity relationship analysis predicts a profile of a modulator of adrenergic receptors, likely with reduced α-agonist activity and potentially selective β-adrenergic or α-antagonist effects. The incorporation of the morpholine ring is expected to enhance metabolic stability but also introduces toxicological considerations, primarily local irritation and a theoretical risk of nitrosamine formation that warrants investigation.

The experimental protocols provided in this guide offer a clear and robust pathway for the synthesis and characterization of this compound. The execution of these studies is critical to validate the predicted profile and to definitively establish the therapeutic potential and safety of this novel compound. This foundational work is essential for any future drug development efforts centered on this molecule.

References

-

Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

-

Anfeng. (2024, October 5). Toxicity of morpholine. Retrieved from [Link]

-

Mahmoodi, N., et al. (n.d.). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. Retrieved from [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. Retrieved from [Link]

-

PubMed. (n.d.). [Pharmacology of potential antidepressants of the N-L-phenylalanyl-beta-phenylalkylamine class]. Retrieved from [Link]

-

Ney, D. M., et al. (n.d.). Advances in the nutritional and pharmacological management of phenylketonuria. PubMed. Retrieved from [Link]

-

PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

Al-Obaidi, M. J., et al. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

-

Li, Y., et al. (2024, June 25). [Advances in synthesis of 2-phenylethanol]. PubMed. Retrieved from [Link]

-

Inchem.org. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

-

ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline | Request PDF. Retrieved from [Link]

-

Mahmoodi, N., et al. (n.d.). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. PMC. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

-

Ryder, N. S. (n.d.). Pharmacology of the allylamines. PubMed. Retrieved from [Link]

-

ScienceScholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. Retrieved from [Link]

-

Wang, J., et al. (2023, April 14). Phytochemistry and pharmacology of natural prenylated flavonoids. PMC - PubMed Central. Retrieved from [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phenylethanolamine n-methyltransferase – Knowledge and References. Retrieved from [Link]

-

Nichols, A. J., et al. (n.d.). The Pharmacology of Fenoldopam. PubMed. Retrieved from [Link]

-

NIH. (n.d.). 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem. Retrieved from [Link]

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Toxicity of morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 13. Morpholine (HSG 92, 1995) [inchem.org]

An In-Depth Technical Guide to the Synthesis of 2-Morpholino-1-phenylethanol Derivatives

Introduction: The Significance of the 2-Morpholino-1-phenylethanol Scaffold

The this compound framework is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] This structural motif is present in pharmaceuticals with diverse therapeutic applications, including antidepressant agents like Reboxetine, and potential treatments for neurological and cardiovascular disorders.[3][4][5] The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.[1] The 1-phenylethanol moiety provides a key pharmacophoric element for interaction with various biological targets. The stereochemistry at the carbinol carbon is frequently crucial for biological activity, making enantioselective synthesis a critical aspect of developing these derivatives.[6]

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, the desired stereochemistry, and the scale of the synthesis.

Route A: Nucleophilic Ring-Opening of Epoxides

This is one of the most direct and widely employed methods for the synthesis of this compound derivatives. The core of this strategy is the nucleophilic attack of morpholine on a substituted styrene oxide.

Mechanism and Rationale:

The reaction proceeds via an SN2 mechanism. The regioselectivity of the ring-opening is a critical consideration. With styrene oxide, the attack of an amine nucleophile can occur at either the benzylic (C1) or the terminal (C2) carbon of the epoxide ring.

Under neutral or basic conditions, the reaction of styrene oxide with amines generally leads to the preferential attack at the less sterically hindered terminal carbon, which would not yield the desired this compound skeleton. However, with aromatic amines and under certain catalytic conditions, attack at the benzylic carbon can be favored due to electronic effects that stabilize the partial positive charge developing at the benzylic position in the transition state.[7][8] The use of a Lewis acid catalyst can further promote attack at the benzylic carbon by coordinating to the epoxide oxygen, thus enhancing the electrophilicity of the benzylic carbon.[9]

Experimental Protocol: Synthesis of this compound

This protocol provides a representative procedure for the synthesis of the parent compound, this compound, from styrene oxide and morpholine.

Materials:

-

Styrene oxide (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Yttrium(III) chloride (YCl₃) (1 mol%)

-

Solvent-free conditions

Procedure:

-

To a clean, dry round-bottom flask, add styrene oxide (1.0 equiv).

-

Add morpholine (1.2 equiv) to the flask.

-

Add Yttrium(III) chloride (1 mol%) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the crude product can be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials (styrene oxide and morpholine) and the appearance of the product spot on TLC. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Ring-Opening of Styrene Oxides with Amines

| Epoxide | Amine | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene oxide | Aniline | YCl₃ (1 mol%) | RT | 1 | 95 | [9] |

| Styrene oxide | Aniline | Silica-bonded S-sulfonic acid | RT | 1 | 95 | [8] |

| Styrene oxide | p-Toluidine | YCl₃ (1 mol%) | RT | 1.5 | 96 | [9] |

| Styrene oxide | Benzylamine | YCl₃ (1 mol%) | RT | 1 | 92 | [9] |

Logical Relationship Diagram: Factors in Epoxide Ring-Opening

Caption: Factors influencing the regioselective ring-opening of styrene oxide.

Route B: From α-Haloketones

This two-step approach involves the initial formation of an α-morpholinoketone followed by its reduction to the corresponding amino alcohol.

Mechanism and Rationale:

The first step is a nucleophilic substitution reaction where morpholine displaces a halide (typically bromide or chloride) from an α-haloketone. This reaction is generally straightforward and proceeds under basic conditions to neutralize the hydrogen halide formed.